(4E)-5-(3-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(3-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, a chlorophenyl group, and a hydroxy-methylidene-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the chlorophenyl group and the hydroxy-methylidene-furan moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(3-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the furan moiety can be reduced to form a saturated ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-(3-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (4E)-5-(3-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The chlorophenyl group may bind to hydrophobic pockets in proteins, while the hydroxy-methylidene-furan moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones
Uniqueness
Compared to similar compounds, (4E)-5-(3-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C20H20ClNO5 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H20ClNO5/c1-12-7-8-15(27-12)18(23)16-17(13-5-3-6-14(21)11-13)22(9-4-10-26-2)20(25)19(16)24/h3,5-8,11,17,24H,4,9-10H2,1-2H3 |
InChI Key |
VWZGLKXVLDRPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)Cl)CCCOC)O |
Origin of Product |
United States |
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